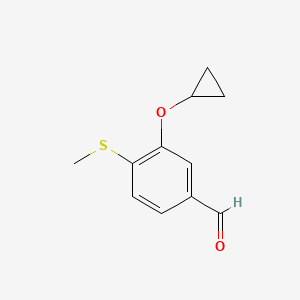
3-Cyclopropoxy-4-(methylthio)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol . This compound features a benzaldehyde core substituted with a cyclopropoxy group at the 3-position and a methylsulfanyl group at the 4-position. It is used in various chemical syntheses and research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(methylsulfanyl)benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzaldehyde with cyclopropyl alcohol in the presence of a strong base like sodium hydride.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction. This involves reacting the benzaldehyde with methylthiol in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-4-(methylsulfanyl)benzaldehyde follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-4-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The cyclopropoxy and methylsulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydride or other strong bases in an aprotic solvent.
Major Products
Oxidation: 3-Cyclopropoxy-4-(methylsulfanyl)benzoic acid.
Reduction: 3-Cyclopropoxy-4-(methylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-(methylsulfanyl)benzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As a potential precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-(methylsulfanyl)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to form more complex molecules. The cyclopropoxy and methylsulfanyl groups can influence the reactivity and stability of these intermediates through electronic and steric effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-4-(methylsulfanyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Cyclopropoxy-4-(methylsulfanyl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-Cyclopropoxy-3-(methylsulfanyl)benzaldehyde: Isomer with the cyclopropoxy and methylsulfanyl groups swapped.
Uniqueness
3-Cyclopropoxy-4-(methylsulfanyl)benzaldehyde is unique due to the specific positioning of the cyclopropoxy and methylsulfanyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and research.
Eigenschaften
Molekularformel |
C11H12O2S |
|---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C11H12O2S/c1-14-11-5-2-8(7-12)6-10(11)13-9-3-4-9/h2,5-7,9H,3-4H2,1H3 |
InChI-Schlüssel |
FEDVOFSUQNWVOX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1)C=O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















